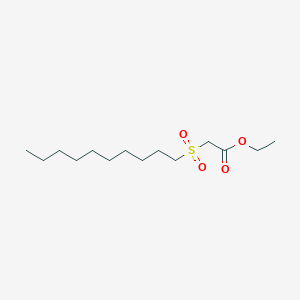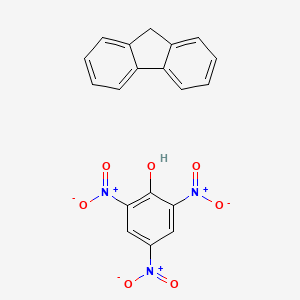
Fluorene, monopicrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorene, monopicrate is a derivative of fluorene, an organic compound with the formula (C₆H₄)₂CH₂. Fluorene is known for its white crystalline appearance and characteristic aromatic odor. Despite its name, fluorene does not contain fluorine; instead, it derives its name from the violet fluorescence it exhibits
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorene can be synthesized through several methods, including the dehydrogenation of diphenylmethane and the reduction of fluorenone with zinc or hypophosphorous acid-iodine . The preparation of fluorene, monopicrate involves the nitration of fluorene to introduce nitro groups, followed by the reaction with picric acid to form the monopicrate derivative. This process typically requires controlled reaction conditions to ensure the selective formation of the monopicrate compound.
Industrial Production Methods
Industrial production of fluorene and its derivatives, including this compound, often involves the extraction of fluorene from coal tar, followed by chemical modifications to introduce the desired functional groups . The large-scale production requires efficient purification techniques to isolate the target compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Fluorene, monopicrate undergoes various chemical reactions, including:
Oxidation: Fluorene can be oxidized to fluorenone, which can further undergo reactions to form other derivatives.
Reduction: Reduction of fluorenone can yield fluorene.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the fluorene structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like zinc for reduction, and electrophiles for substitution reactions . The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include fluorenone, various substituted fluorenes, and other fluorene derivatives .
Scientific Research Applications
Fluorene, monopicrate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of fluorene, monopicrate involves its interaction with specific molecular targets and pathways. For example, in the context of Alzheimer’s disease research, fluorene derivatives have been shown to disrupt the assembly and toxicity of amyloid β peptides by binding to their hydrophobic core regions . This interaction prevents the formation of toxic oligomers and aggregates, thereby mitigating their harmful effects.
Comparison with Similar Compounds
Fluorene, monopicrate can be compared with other fluorene derivatives and similar compounds:
Fluorenone: An oxidized form of fluorene, used in various chemical reactions and applications.
9-Monoalkylfluorenes: Alkylated derivatives of fluorene, synthesized through alkylation reactions.
Fluorene-based Conjugated Microporous Polymers: Used in chemical sensing and optoelectronic applications.
This compound stands out due to its unique combination of fluorescence properties and chemical reactivity, making it valuable in both research and industrial applications.
Properties
CAS No. |
5978-44-9 |
|---|---|
Molecular Formula |
C19H13N3O7 |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
9H-fluorene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H10.C6H3N3O7/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8H,9H2;1-2,10H |
InChI Key |
CJJKURWIKCSWDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C31.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


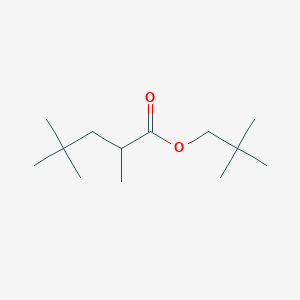
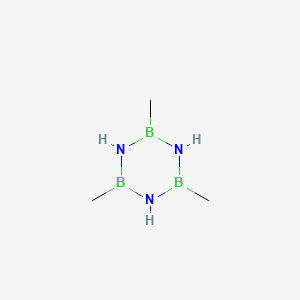
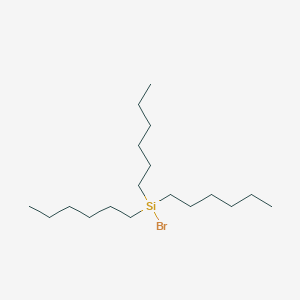
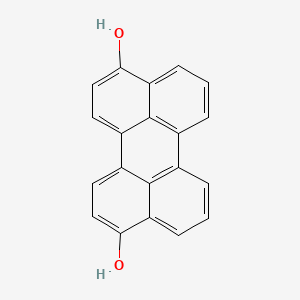
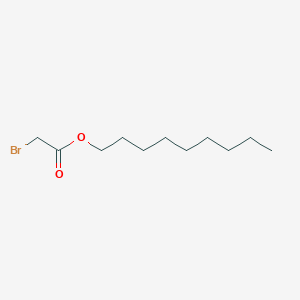
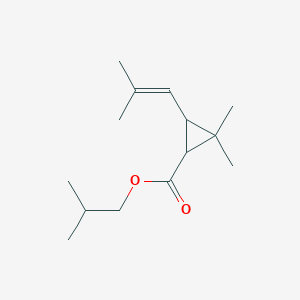

![1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14738310.png)
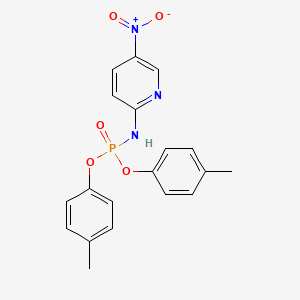
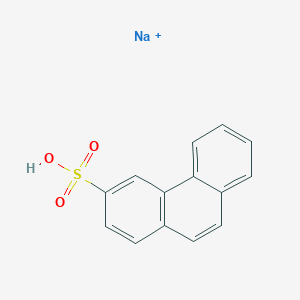
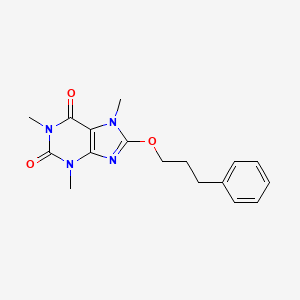

![N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide](/img/structure/B14738358.png)
